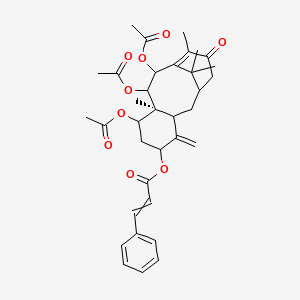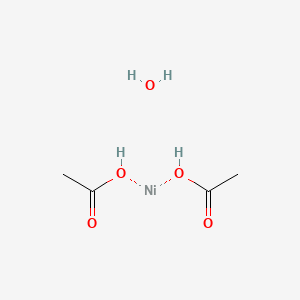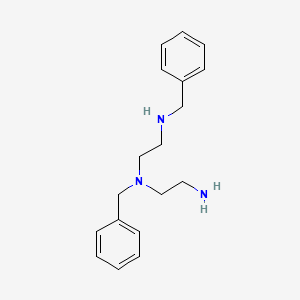![molecular formula C12H23FN2 B14789351 [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine: is a chemical compound that features a cyclohexyl group bonded to a methanamine moiety, with a piperidyl ring substituted with a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine typically involves the following steps:
Formation of the Piperidyl Ring: The piperidyl ring can be synthesized through a series of reactions starting from cyclohexanone and ammonia, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the piperidyl ring is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the piperidyl ring or the cyclohexyl group, often using hydrogenation catalysts.
Substitution: The fluorine atom on the piperidyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidyl or cyclohexyl derivatives.
Substitution: Formation of substituted piperidyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its structural similarity to certain neurotransmitters.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting neurological disorders.
Pharmacology: Used in pharmacological studies to understand its effects on biological systems.
Industry:
Chemical Manufacturing: Utilized in the production of other complex molecules.
Agriculture: Potential use as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity to these targets, while the piperidyl and cyclohexyl groups provide structural stability. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[1-(4-Chloro-1-piperidyl)cyclohexyl]methanamine: Similar structure but with a chlorine atom instead of fluorine.
[1-(4-Methyl-1-piperidyl)cyclohexyl]methanamine: Contains a methyl group instead of fluorine.
[1-(4-Hydroxy-1-piperidyl)cyclohexyl]methanamine: Features a hydroxy group in place of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine enhances its lipophilicity and metabolic stability compared to its analogs.
Binding Affinity: The fluorine atom increases the compound’s binding affinity to molecular targets, making it more potent in its biological applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H23FN2 |
|---|---|
Molekulargewicht |
214.32 g/mol |
IUPAC-Name |
[1-(4-fluoropiperidin-1-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C12H23FN2/c13-11-4-8-15(9-5-11)12(10-14)6-2-1-3-7-12/h11H,1-10,14H2 |
InChI-Schlüssel |
JDROJIMXGVJSOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CN)N2CCC(CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)
![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)
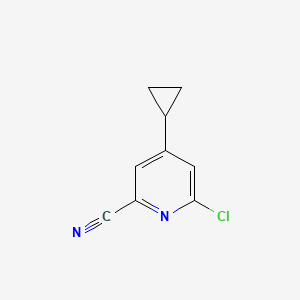

![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)

![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
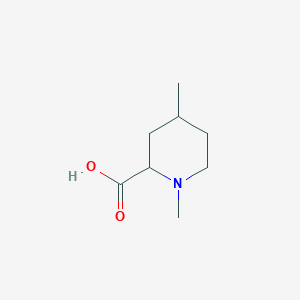
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
